molecular formula C35H69N3O18 B8103801 Azido-PEG16-acid

Azido-PEG16-acid

Cat. No.: B8103801
M. Wt: 819.9 g/mol
InChI Key: QIBRWZBFMOLGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG16-acid, also known as N3-PEG16-CH2CH2COOH, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (PROteolysis TArgeting Chimeras) linker in the synthesis of PROTACs. This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Preparation Methods

Azido-PEG16-acid is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Azido-PEG16-acid undergoes several types of chemical reactions, including:

The major products formed from these reactions are triazole-linked compounds, which are useful in various applications, including the synthesis of PROTACs.

Mechanism of Action

Azido-PEG16-acid exerts its effects through its azide group, which participates in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Azido-PEG16-acid is unique due to its long PEG chain and azide functionality, which provide it with high solubility and reactivity in click chemistry reactions. Similar compounds include:

These similar compounds differ mainly in the length of the PEG chain, which affects their solubility, flexibility, and suitability for different applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H69N3O18/c36-38-37-2-4-42-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-54-30-32-56-34-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-41-3-1-35(39)40/h1-34H2,(H,39,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBRWZBFMOLGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H69N3O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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